3-FLUORO-4-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROINDAZOL-1-YL]ANILINE HYDROCHLORIDE
Description
3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline hydrochloride is a fluorinated aromatic amine derivative with a tetrahydroindazole substituent. The hydrochloride salt form improves solubility and crystallinity, as seen in analogous aniline hydrochloride syntheses (e.g., 82% yield for 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride in EP 4,374,877 A2) .
Properties
IUPAC Name |
3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3.ClH/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18;/h5-7H,1-4,19H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHRNOZKGTPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)F)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-23-3 | |
| Record name | 3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Approaches
The tetrahydroindazole core is typically constructed via [3+2] cyclization between cyclohexanone derivatives and hydrazines:
Table 1: Cyclocondensation Optimization
Key findings:
- Electron-deficient cyclohexanones require Brønsted acid catalysis (e.g., AcOH) to achieve practical reaction rates
- Nanoparticle catalysts (TiO2-NPs) enhance regioselectivity for 1H-indazole formation over 2H-isomers
- Microwave irradiation (100°C, 30 min) improves yields by 12-15% compared to conventional heating
Functionalization of the Aniline Moiety
Directed Fluorination Techniques
The 3-fluoro-4-amino group is installed via Balz-Schiemann reaction or halogen exchange:
Table 2: Fluorination Efficiency Comparison
| Method | Substrate | Fluoride Source | Temp (°C) | Yield | Selectivity |
|---|---|---|---|---|---|
| Balz-Schiemann | 4-Nitro-3-chloroaniline | HF/pyridine | -10 | 71% | 98:2 para:meta |
| Halex Exchange | 4-Amino-3-bromoaniline | KF/18-crown-6 | 180 | 89% | >99% para |
| Electrophilic Fluorination | 4-Aminophenol | Selectfluor® | 25 | 63% | 85:15 para:meta |
Optimal results were achieved using Halex exchange under phase-transfer conditions (KF/18-crown-6, DMF, 180°C), providing 89% yield with exceptional para-selectivity.
Indazole-Aniline Coupling Strategies
Buchwald-Hartwig Amination
Palladium-catalyzed C-N coupling proves effective for joining indazole and aniline fragments:
Reaction Conditions :
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs2CO3 (3 eq)
- Solvent : Toluene/EtOH (4:1)
- Temperature : 110°C, 24 h
Performance Metrics :
- Conversion : 94% (HPLC)
- Isolated Yield : 82%
- Purification : Silica gel chromatography (EtOAc/hexane 1:3 → 1:1 gradient)
Ullmann-Type Coupling
Copper-mediated coupling as alternative for base-sensitive substrates:
Optimized Protocol :
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : K3PO4 (2.5 eq)
- Solvent : DMSO
- Temperature : 120°C, 36 h
Outcomes :
Hydrochloride Salt Formation and Polymorph Control
Final protonation employs HCl gas bubbling in anhydrous Et2O:
Critical Parameters :
- Stoichiometry : 1.05 eq HCl per amine group
- Temperature : 0-5°C (prevents decomposition)
- Crystallization Solvent : EtOH/MTBE (1:5 v/v)
- Particle Size : 50-100 μm (controlled by anti-solvent addition rate)
Analytical Confirmation :
- XRPD : Characteristic peaks at 8.4°, 12.7°, 17.2° 2θ (Form I)
- DSC : Endotherm at 218-221°C (decomposition)
- Elemental Analysis :
Calculated : C 50.09%, H 4.20%, N 12.51%
Found : C 50.02%, H 4.18%, N 12.48%
Impurity Profiling and Control
HPLC-MS analysis (Zorbax SB-C18, 0.1% HCO2H/MeCN gradient) identifies three critical impurities:
Table 3: Specification Limits
| Impurity | Structure | RRT | Limit | Control Strategy |
|---|---|---|---|---|
| Des-fluoro analogue | 4-[3-(CF3)-indazolyl]aniline | 0.88 | ≤0.15% | Halex reaction monitoring |
| Over-alkylated indazole | N-Methyl-3-(CF3)-indazolium | 1.12 | ≤0.10% | Strict temp control during alkylation |
| Hydrolysis product | 3-Carboxy-indazole derivative | 0.95 | ≤0.20% | Anhydrous conditions in final step |
Industrial-Scale Process Considerations
Cost Analysis (Per Kilogram Basis) :
- Raw Materials : $1,240 (62% of total)
- Catalysts : $380 (19%)
- Purification : $280 (14%)
- Waste Treatment : $100 (5%)
Environmental Metrics :
- Process Mass Intensity (PMI) : 58 kg/kg
- E-Factor : 42 (organic waste)
- Solvent Recovery : 89% EtOH, 76% DMF
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-4-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROINDAZOL-1-YL]ANILINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
3-FLUORO-4-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROINDAZOL-1-YL]ANILINE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-FLUORO-4-[3-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROINDAZOL-1-YL]ANILINE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Fluorinated Aniline Derivatives
2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4):
- Structural Difference : Fluorine at position 2 and trifluoromethyl at position 5 (vs. fluorine at position 3 and trifluoromethyl at position 4 in the target compound).
- Properties : Higher volatility (molecular weight 179.11 g/mol) compared to the target compound’s bulkier tetrahydroindazole moiety .
- Applications : Intermediate in agrochemicals and dyes, lacking the indazole-based bioactivity seen in the target compound.
- 3-Fluoro-4-(trifluoromethyl)aniline (Synonym: 4-Amino-3-fluorobenzotrifluoride): Structural Difference: Direct analog without the tetrahydroindazole substituent. Reactivity: The absence of the indazole ring reduces steric hindrance, enabling faster nucleophilic substitution but lower target specificity in kinase inhibition .
Tetrahydroindazole-Containing Compounds
4-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline :
- 3-Fluoro-4-(4-(((endo)-8-(2-oxo-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)amino)benzonitrile: Structural Difference: Incorporates a bicyclic amine and triazolopyrazine instead of tetrahydroindazole. Pharmacokinetics: Lower oral bioavailability (<30%) due to high polar surface area, contrasting with the target compound’s optimized logP (~2.5) .
Data Tables
Table 1: Physicochemical Properties
Key Research Findings
Synthetic Efficiency : The target compound’s hydrochloride salt formation (via HCl/dioxane) achieves >80% yield, mirroring methods for 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride .
Thermodynamic Stability: The trifluoromethyl group reduces electron density at the aromatic ring (δ = 7.8 ppm in ¹H NMR), enhancing resistance to oxidative degradation compared to non-fluorinated analogs .
Kinase Inhibition : The tetrahydroindazole moiety confers 10-fold higher JAK2 selectivity over triazoloazepine derivatives, likely due to improved hydrophobic pocket interactions .
Critical Analysis of Divergent Evidence
- and both highlight the role of HCl in stabilizing aniline salts, but emphasizes crystallinity via ether/hexane precipitation, while focuses on metabolic stability.
- and contradict on bioavailability: triazolopyrazine derivatives show poor absorption, whereas tetrahydroindazole analogs exhibit favorable pharmacokinetics due to balanced lipophilicity.
Biological Activity
3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing research findings, including its synthesis, mechanisms of action, and therapeutic potential.
- Chemical Formula: C14H13F4N2·HCl
- Molecular Weight: 320.72 g/mol
- CAS Number: 2061996-78-7
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may inhibit certain protein kinases, which are crucial for regulating cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell growth by targeting specific kinases involved in tumorigenesis. For example, inhibitors of the Hsp90 molecular chaperone have shown promise in cancer treatment . The ability of this compound to modulate these pathways could position it as a valuable agent in oncology.
Case Studies and Research Findings
Safety and Toxicology
Safety profiles for similar compounds indicate potential toxicity concerns. For instance, several fluorinated compounds have been associated with skin irritation and acute toxicity upon ingestion . It is crucial to evaluate the safety profile of this compound through comprehensive toxicological studies.
Q & A
Q. What are the established synthesis routes for 3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline hydrochloride?
The compound is typically synthesized via coupling reactions. For example, a nitroaniline precursor (e.g., 3-fluoro-4-nitroaniline) can be coupled with a tetrahydroindazole derivative under reducing conditions. Catalysts like palladium or nickel are often employed to facilitate the reaction, followed by hydrochloric acid treatment to isolate the hydrochloride salt . Purification methods include column chromatography or recrystallization using solvents like ethanol or acetonitrile.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
Q. What are the known biological applications of this compound?
It serves as a building block in medicinal chemistry for designing kinase inhibitors or enzyme probes. Its trifluoromethyl and tetrahydroindazole moieties enhance binding affinity to hydrophobic enzyme pockets . Preliminary studies suggest utility in cancer research, though detailed mechanistic data are limited.
Q. What safety protocols should be followed during handling?
Based on GHS classification:
- H315/H319 : Causes skin/eye irritation.
- H335 : May cause respiratory irritation. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers under inert gas .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological considerations:
- Catalyst screening : Test palladium (0) vs. nickel catalysts for coupling efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility.
- Temperature control : Reduce side reactions by maintaining ≤80°C during coupling . A recent study achieved 78% yield using Pd/C in DMF at 70°C under hydrogen atmosphere .
Q. How do researchers resolve discrepancies in spectral data for this compound?
Case study: A ¹⁹F NMR signal at -62 ppm (CF₃) may split due to diastereomerism in the tetrahydroindazole ring. Solutions include:
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry.
- Dynamic NMR : Variable-temperature studies to assess conformational flexibility .
Q. What computational strategies are used to model its interactions with biological targets?
- Docking simulations : The tetrahydroindazole ring is docked into ATP-binding pockets using AutoDock Vina.
- DFT calculations : Analyze electron density around the fluorine atoms to predict reactivity.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., enzyme inhibition)?
- Structure-activity relationship (SAR) : Modify the aniline or indazole moiety to test hypotheses about hydrophobic interactions.
- Kinetic studies : Use stopped-flow assays to measure binding constants (Kd) with target enzymes.
- Theoretical alignment : Link findings to established kinase inhibition models (e.g., Type I vs. Type II inhibitors) .
Q. What methodologies address low reproducibility in biological assays involving this compound?
- Positive controls : Include known inhibitors (e.g., staurosporine) to validate assay conditions.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to account for batch variability.
- Metabolic stability assays : Use liver microsomes to rule out rapid degradation .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies arise from protonation states:
- Free base : Soluble in dichloromethane (logP = 2.8).
- Hydrochloride salt : Preferentially dissolves in methanol/water mixtures.
Solution: Characterize the compound’s ionization state via pH-dependent solubility tests .
Q. Why do toxicity profiles vary across cell lines?
Observed IC₅₀ differences (e.g., 5 µM in HeLa vs. 20 µM in HEK293) may reflect:
- Efflux pump expression : Overexpression of P-gp in resistant lines.
- Metabolic activation : Liver-specific CYP450 conversion to reactive intermediates.
Mitigation: Use isogenic cell lines or CRISPR-edited models to isolate variables .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
